molecular formula C15H18N4O3S B2758202 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2097899-25-5

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one

カタログ番号: B2758202
CAS番号: 2097899-25-5
分子量: 334.39
InChIキー: WIJSIVWKHUZJOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-({2-[(2H-1,2,3-Triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a 1,2,3-triazole moiety linked to a pyrrolidine ring, which is further connected to an aromatic acetophenone system via a sulfonamide group. The 1,2,3-triazole ring is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding, often contributing to antimicrobial, anticancer, and anti-inflammatory activities in investigational compounds . The sulfonyl group is a common pharmacophore that can confer specific binding properties and is frequently used to modulate molecular recognition and physicochemical characteristics. This compound is representative of a class of nitrogen and sulfur-containing heterocycles that are actively explored for their potential pharmacological applications. Researchers are investigating similar structures for a range of biological activities, including as inhibitors of enzymatic processes or as modulators of receptor function . Its structural complexity makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as those combining pyrazole, thiazole, and triazole moieties, which are of high interest in developing new therapeutic agents . This product is provided as a high-purity solid for research purposes. It is intended for use in laboratory experiments only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

1-[4-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-12(20)13-4-6-15(7-5-13)23(21,22)18-10-2-3-14(18)11-19-16-8-9-17-19/h4-9,14H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJSIVWKHUZJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

The molecular formula of the compound is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of 334.39 g/mol. It is characterized by the presence of a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight334.39 g/mol
Purity≥95%
SolubilitySoluble in water

Anticancer Properties

In vitro studies have demonstrated that compounds structurally related to 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one exhibit significant inhibitory effects on various cancer cell lines. For instance, related 1,2,4-triazole derivatives have shown potent cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cells by inducing apoptosis through mitochondrial pathways .

Key Findings:

  • Mechanism of Action: The compound may inhibit cell proliferation by affecting cell cycle progression and inducing apoptotic pathways. This is supported by studies showing that triazole derivatives can alter gene expression related to apoptosis.

Antimicrobial Activity

Research indicates that triazole-containing compounds can possess antimicrobial properties. In particular, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Study:
A study involving a series of triazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the structural components of 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one could similarly enhance its antimicrobial efficacy .

Molecular Mechanisms

The biological activity of 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one can be attributed to several molecular mechanisms:

  • Enzyme Inhibition: Related compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which may contribute to their therapeutic effects in neurological disorders .
  • Gene Expression Modulation: These compounds can influence the expression of genes involved in cell survival and apoptosis. For example, they may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

科学的研究の応用

Anticancer Activity

Research indicates that compounds structurally related to 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one exhibit potent anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, a study highlighted the effectiveness of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone derivatives in targeting human liver cancer cells through molecular docking and biological evaluations .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Related triazole compounds have demonstrated the ability to interact with various enzymes, which is crucial in the development of drugs targeting specific pathways in cancer and infectious diseases. This interaction may involve binding to active sites or altering enzyme conformation, thereby inhibiting their activity.

Antimicrobial Properties

There is emerging evidence suggesting that triazole derivatives possess antimicrobial activity. The ability of 1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one to inhibit bacterial growth opens avenues for its application in treating infections caused by resistant strains of bacteria.

Case Study 1: Antitumor Activity Assessment

A comprehensive study conducted on a series of triazole-containing compounds demonstrated their efficacy against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency. The study employed molecular docking techniques to predict interactions with target proteins involved in cancer cell survival .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized novel sulfonamide derivatives incorporating triazole rings and evaluated their biological activities. The findings revealed that certain derivatives exhibited remarkable anti-proliferative effects against liver cancer cells, further validating the therapeutic potential of this class of compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Triazole-Pyrrolidine Derivatives

1-{(2S)-2-[5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl]pyrrolidin-1-yl}ethan-1-one (Compound P930-5589)
  • Structural Differences : Replaces 2H-1,2,3-triazole with a 4H-1,2,4-triazole and lacks the sulfonyl group.
  • Properties :
    • Lower lipophilicity (logP = 1.0593 vs. estimated ~2.5 for the target compound).
    • Reduced polar surface area (51.199 Ų vs. ~60–70 Ų for sulfonyl-containing analogs).
  • Applications : Likely optimized for CNS penetration due to moderate logP and hydrogen-bonding capacity .
1-(3-{[4-(Cyclopropylmethyl)-4H-1,2,4-triazol-3-yl]methyl}pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (Compound P936-3601)
  • Structural Differences: Features a 4H-1,2,4-triazole with a cyclopropylmethyl substituent and a methoxyphenyl ethanone.
  • Properties: Higher lipophilicity (logP = 2.3675) due to the methoxy and cyclopropyl groups.
  • Applications : The methoxy group may enhance metabolic stability compared to sulfonyl-containing analogs .

Sulfonyl-Containing Analogs

1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one (119)
  • Structural Differences : Replaces triazole with a hydroxymethyl-pyrrolidine and lacks sulfonylation.
  • Properties :
    • Lower molecular weight (MW = 261.3 vs. ~380–400 for the target compound).
    • Higher solubility (logSw = −1.85 vs. estimated −3.0 for sulfonyl analogs).
  • Synthesis: Synthesized via condensation of 4-acetylbenzaldehyde and L-prolinol, highlighting scalable routes for pyrrolidine-ethanone frameworks .
1-{4-[4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl]piperazin-1-yl}ethan-1-one (m6)
  • Structural Differences : Incorporates a piperazine ring and chloropyrimidine-triazole pharmacophore.
  • Applications : Demonstrates kinase inhibitory activity, suggesting sulfonyl and triazole groups may synergize in target binding .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula MW (g/mol) logP H-Bond Acceptors Polar Surface Area (Ų) Key Features
Target Compound C₁₆H₁₉N₅O₃S ~385 ~2.5* 8 ~70 Sulfonyl, 2H-triazole, ethanone
Compound P930-5589 C₁₄H₁₅FN₄O 274.3 1.0593 4 51.199 4H-triazole, fluorophenyl
Compound P936-3601 C₂₀H₂₆N₄O₂ 354.45 2.3675 5 49.787 Cyclopropylmethyl, methoxyphenyl
Compound 119 C₁₅H₂₀N₂O₂ 261.3 ~1.5* 4 45.3 Hydroxymethyl-pyrrolidine

*Estimated based on structural analogs.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureKey References
1SOCl₂, catalytic DMFToluene80°C
2Pyrrolidine derivative, K₂CO₃DMFReflux
3Acetyl chloride, AlCl₃DCM0–25°C

Critical Considerations:

  • Purification : Column chromatography or recrystallization (methanol/water) is essential to isolate the product .
  • Yield Optimization : Adjusting solvent polarity and reaction time minimizes side reactions like over-sulfonylation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., triazole protons at δ 7.8–8.2 ppm, acetyl group at ~2.6 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode; compare calculated vs. observed m/z as in ) .
  • X-ray Crystallography :
    • Data Collection : Use single-crystal diffraction (Mo-Kα radiation).
    • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis ().
    • Validation : WinGX/ORTEP for visualizing thermal ellipsoids and packing diagrams .

Q. Table 2: Crystallographic Parameters (Example)

ParameterValueSoftware Used
Space GroupP2₁/cSHELXL
R-factor<0.05WinGX
CCDC Deposition No.To be assigned-

Advanced: How can researchers address low yields in sulfonylation or coupling steps?

Methodological Answer:

  • Solvent Optimization : Switch from DMF to dioxane for better nucleophilicity in sulfonylation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition during acylation .
  • Mechanistic Analysis : Use LC-MS to identify intermediates or byproducts (e.g., unreacted sulfonyl chloride).

Advanced: How to resolve contradictions in crystallographic or spectroscopic data?

Methodological Answer:

  • Data Cross-Validation :
    • Compare X-ray results with DFT-calculated bond lengths/angles (e.g., using Gaussian 16).
    • Reconcile NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Refinement Protocols :
    • In SHELXL, apply TWIN/BASF commands for twinned crystals ().
    • Use PLATON to check for missed symmetry or disorder .
  • Experimental Reproducibility : Repeat crystallizations under varying conditions (e.g., solvent mixtures) .

Advanced: What strategies are recommended for pharmacological profiling of this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays.
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability and toxicity.
  • Structural Analogues : Compare with triazole-containing drugs (e.g., antifungal agents) to infer mechanism .

Advanced: How to design computational models for reactivity or binding affinity predictions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to predict binding modes.
  • MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes (≥100 ns trajectories).
  • QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors .

Advanced: What experimental design principles mitigate variability in biological assays?

Methodological Answer:

  • Sample Stabilization : Store compounds at –20°C in anhydrous DMSO to prevent degradation .
  • Positive/Negative Controls : Include reference inhibitors (e.g., ketoconazole for CYP assays).
  • Statistical Power : Use ≥3 biological replicates and ANOVA for significance testing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。